molecular formula C21H26ClFN2O B15134144 N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide,monohydrochloride

N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide,monohydrochloride

Cat. No.: B15134144
M. Wt: 376.9 g/mol
InChI Key: CEYXFWIICBUVDY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride is a synthetic opioid derivative structurally related to fentanyl. Its core structure consists of:

  • A propanamide backbone (CH2CH2CO-NR2).
  • A 4-fluorophenyl group attached to the amide nitrogen, providing electron-withdrawing properties.
  • A 1-(phenylmethyl)-4-piperidinyl group (benzyl-substituted piperidine) at the second amide nitrogen.
  • A monohydrochloride salt formulation for enhanced solubility and stability.

This compound is part of the fentanyl analogue family but distinguishes itself through the benzyl group on the piperidine nitrogen, a structural deviation from the more common phenethyl (C6H5CH2CH2-) substituents seen in classical fentanyl derivatives .

Properties

Molecular Formula

C21H26ClFN2O

Molecular Weight

376.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)propanamide;hydrochloride

InChI

InChI=1S/C21H25FN2O.ClH/c1-2-21(25)24(19-10-8-18(22)9-11-19)20-12-14-23(15-13-20)16-17-6-4-3-5-7-17;/h3-11,20H,2,12-16H2,1H3;1H

InChI Key

CEYXFWIICBUVDY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and phenylmethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural and pharmacological differences between the target compound and related derivatives:

Compound Name Piperidine Substituent Aryl Substituent Notable Features References
Target Compound :
N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride
1-(Phenylmethyl) (benzyl) 4-Fluorophenyl Unique benzyl group on piperidine; potential for altered lipophilicity and receptor binding.
Para-fluorofentanyl
(N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)
1-(2-Phenylethyl) 4-Fluorophenyl Phenethyl group increases lipophilicity; widely studied as a controlled substance.
meta-Fluorofentanyl
(N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)
1-(2-Phenylethyl) 3-Fluorophenyl Meta-fluorine position may reduce binding affinity compared to para-substituted analogues.
4-Fluoroisobutyrfentanyl
(N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-isobutanamide)
1-(2-Phenylethyl) 4-Fluorophenyl Isobutanamide backbone increases steric bulk; shorter duration of action.
Alfentanil
(N-[4-(methoxymethyl)-1-(2-thienylethyl)-4-piperidinyl]-N-phenylpropanamide)
4-(Methoxymethyl)-1-(2-thienylethyl) Phenyl Methoxymethyl and thienylethyl groups enhance potency and rapid onset.

Pharmacological and Functional Comparisons

  • Potency :

    • Classical fentanyl analogues (e.g., para-fluorofentanyl) exhibit 100–10,000x higher potency than morphine due to optimized lipophilicity and µ-opioid receptor binding .
    • The benzyl substituent in the target compound may reduce potency compared to phenethyl analogues due to steric hindrance, though empirical data is lacking.
  • Safety Margin (LD50/ED50) :

    • Fentanyl derivatives like R 30 730 (methoxymethyl-substituted) show safety margins >25,000, attributed to selective receptor interactions .
    • The benzyl group’s metabolic stability could influence toxicity, but further studies are required.
  • Duration of Action :

    • Piperidine substituents critically affect duration. For example, R 31 833 (methyl carboxylate) has >8 hours of analgesia, while R 33 352 (thienylethyl) lasts <1 hour .
    • The benzyl group’s slower metabolism (if resistant to oxidation) might prolong activity compared to phenethyl derivatives.

Legal and Regulatory Status

  • Para-fluorofentanyl and other phenethyl-based analogues are explicitly listed as Schedule I controlled substances in the U.S. and globally .
  • The target compound’s benzyl substitution may place it under analogue legislation (e.g., U.S. Federal Analogue Act) due to structural similarity to fentanyl .

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